4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol
Description
The compound 4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thiol group at position 2. Key structural elements include:
- A 5-ethyl group on the triazole ring.
- 3,5-dimethyl groups on the pyrazole ring (contributing to steric bulk and metabolic stability).
The thiol (-SH) group at position 3 is a critical pharmacophore, often implicated in hydrogen bonding or covalent interactions with biological targets.
Properties
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5S/c1-4-14-19-20-16(24)23(14)15-9(2)21-22(10(15)3)8-11-5-6-12(17)7-13(11)18/h5-7H,4,8H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVDAFYDCSCXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=C(N(N=C2C)CC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antifungal properties, enzyme inhibition capabilities, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 428.3 g/mol. The presence of both pyrazole and triazole rings contributes to its biological activity through various mechanisms.
Antifungal Activity
- Mechanism of Action : The triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death.
-
Case Studies :
- A study evaluated the antifungal activity of various triazole derivatives against Corynespora cassiicola, Pseudomonas syringae, and Pseudoperonospora cubensis. The results indicated that compounds similar to the target compound exhibited significant fungicidal effects .
- Another research highlighted the structure-activity relationship (SAR) of triazoles, emphasizing that modifications in the side chains can enhance antifungal potency .
Enzyme Inhibition
- Target Enzymes : Compounds containing the 1,2,4-triazole scaffold have shown inhibitory activity against several enzymes including aromatase, cholinesterase, and lipoxygenase. These enzymes are involved in various physiological processes and disease mechanisms.
- Research Findings :
Anticancer Potential
- Cell Line Studies : The compound's derivatives have been tested against various cancer cell lines such as HT-29 (colorectal cancer) and showed promising antiproliferative activity.
- Mechanistic Insights : The presence of the triazole ring allows for interactions with tubulin and other cancer-related proteins, providing a rationale for its anticancer effects through disruption of microtubule dynamics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituents on the pyrazole and triazole rings significantly influence biological activity.
- Electron-withdrawing groups (like chlorine) enhance antifungal properties while modifications on the thiol group can improve enzyme inhibition efficacy.
| Compound | Antifungal Activity | Enzyme Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between Compound A and its analogs:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Analysis :
- The 2,4-dichlorobenzyl group in Compound A and significantly increases LogP, favoring membrane permeability but reducing aqueous solubility.
- Ethyl vs. Methyl : The 5-ethyl group in Compound A may improve binding pocket occupancy compared to the 4-methyl in , though solubility is slightly compromised.
- Thiol vs. Alkylated Thiol : Compound A’s free thiol (unlike the S-alkylated derivatives in ) may enhance reactivity with cysteine residues in enzymes, but with a higher risk of oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
